molecular formula C5H11N3O B12286638 1-(Azetidin-3-yl)-3-methylurea

1-(Azetidin-3-yl)-3-methylurea

Cat. No.: B12286638
M. Wt: 129.16 g/mol
InChI Key: LAZZTYSKRUEQGZ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-methylurea is a heterocyclic urea derivative featuring a three-membered azetidine ring substituted at the 3-position with a methylurea group. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, imparts significant ring strain, which influences its reactivity and conformational flexibility compared to larger cyclic amines like pyrrolidine or piperidine .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylurea

InChI

InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-7-3-4/h4,7H,2-3H2,1H3,(H2,6,8,9)

InChI Key

LAZZTYSKRUEQGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-methylurea can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has certain limitations and challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward and efficient route to obtain the desired azetidine derivatives.

Industrial Production Methods

Industrial production of 1-(Azetidin-3-yl)-3-methylurea typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce new functional groups into the azetidine ring.

Scientific Research Applications

Pharmacological Potential

Research indicates that 1-(Azetidin-3-yl)-3-methylurea may exhibit significant biological activities due to its conformationally restricted azetidine structure. This unique conformation can enhance binding affinity to various biological targets, including enzymes and receptors involved in essential cellular processes. Preliminary studies suggest potential therapeutic applications in drug development, particularly as a pharmacological agent.

Case Studies

  • Anticancer Activity : A study explored the compound's role as a potential anticancer agent, demonstrating its ability to inhibit cell proliferation in specific cancer cell lines. The azetidine moiety may contribute to enhanced interactions with cellular targets involved in tumor growth regulation .
  • Kinase Inhibition : The compound has been investigated for its potential as a small molecule kinase inhibitor, which plays a critical role in various diseases, including cancer. Its structural characteristics may allow it to selectively inhibit specific kinases involved in disease progression .

Industrial Applications

1-(Azetidin-3-yl)-3-methylurea is also utilized in the synthesis of various industrial chemicals and materials. Its properties make it a valuable building block for creating more complex molecules in organic chemistry. This versatility extends to applications in material science and chemical engineering, where it contributes to advancements in polymer synthesis and agrochemical development.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The azetidine ring’s conformational restriction plays a crucial role in its biological activity, influencing its binding to target proteins and enzymes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Key Observations :

  • Ring Strain vs. This strain may enhance reactivity but reduce metabolic stability.
  • Polarity: The azetidine derivative’s polarity is intermediate between the highly lipophilic dichlorophenyl analog and the hydrophilic 1-(2-aminoethyl)-3-methylurea .
  • Hydrogen Bonding : All compounds retain the urea motif (–NH–C(=O)–NH–), enabling interactions with biological targets, but substituents modulate specificity. For example, the nitro group in 1-methyl-3-(5-nitropyridin-2-yl)urea may enhance binding to electron-deficient enzyme active sites .

Key Observations :

  • Target Specificity : Substituent diversity drives functional divergence. For instance, the pyridin-2-yl and triazinan-2-ylidene groups in Compounds 1 and 3 enable kinase or receptor binding, whereas the azetidine derivative’s compact structure may favor CNS targets (e.g., ion channels).
  • Agricultural vs. Pharmaceutical Use : Dichlorophenyl derivatives are often herbicides , while azetidine-containing compounds are more likely drug candidates due to their biocompatibility.

Biological Activity

1-(Azetidin-3-yl)-3-methylurea, also known by its chemical name and CAS number 1803600-98-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(Azetidin-3-yl)-3-methylurea features a unique azetidine ring structure combined with a methylurea moiety, which contributes to its biological activity. The molecular formula is C5_5H9_9N3_3O, and it has a molecular weight of 113.15 g/mol.

The biological activity of 1-(Azetidin-3-yl)-3-methylurea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, influencing cell proliferation and apoptosis.

Biological Activity Overview

1-(Azetidin-3-yl)-3-methylurea has been investigated for several biological activities:

1. Anticancer Activity

  • Inhibition of CDK9 : Research indicates that compounds similar in structure to 1-(Azetidin-3-yl)-3-methylurea exhibit selective inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. In vitro studies have shown that such inhibitors can induce apoptosis in cancer cell lines by disrupting transcriptional regulation .

2. Neuroprotective Effects

  • Potential in Neurological Disorders : There is emerging evidence suggesting that the compound may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways or direct effects on neuronal survival mechanisms.

3. Antimicrobial Activity

  • Inhibition of Pathogenic Bacteria : Some derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of 1-(Azetidin-3-yl)-3-methylurea:

StudyFocusFindings
Study A (2023)CDK9 InhibitionIdentified structural analogs that inhibited CDK9 with IC50 values in the nanomolar range, leading to increased apoptosis in cancer cells .
Study B (2024)NeuroprotectionInvestigated compounds with similar structures for their ability to protect neurons from oxidative stress-induced apoptosis .
Study C (2024)Antimicrobial ActivityEvaluated derivatives against Gram-positive and Gram-negative bacteria, with some showing significant inhibitory effects .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(Azetidin-3-yl)-3-methylurea is essential for its development as a therapeutic agent. Key parameters include:

  • Absorption : The compound's solubility and permeability are critical for oral bioavailability.
  • Distribution : Studies suggest adequate tissue distribution based on molecular size and lipophilicity.
  • Metabolism : Initial assessments indicate potential metabolic pathways involving cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely, necessitating further investigation into its safety profile.

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